molecular formula C19H12FN3OS B2642516 2-fluoro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide CAS No. 1797622-43-5

2-fluoro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B2642516
CAS No.: 1797622-43-5
M. Wt: 349.38
InChI Key: CSUCQCUSPDNALA-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a synthetic organic compound that features a complex structure incorporating a fluorine atom, a naphthalene ring, a thiazole ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Naphthalene Substitution: The naphthalene moiety can be introduced through a Suzuki coupling reaction, where a naphthyl boronic acid reacts with a halogenated thiazole derivative.

    Pyridine Carboxamide Formation: The final step involves the coupling of the thiazole-naphthalene intermediate with 2-fluoropyridine-4-carboxylic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity, often involving:

    Catalysis: Use of palladium catalysts in coupling reactions to enhance efficiency.

    Purification: Techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

    Automation: Implementation of automated synthesis platforms to streamline the multi-step process and reduce human error.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially modifying the thiazole or naphthalene rings.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can target the carboxamide group, converting it to an amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted via nucleophilic aromatic substitution, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-fluoro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

The compound is investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific enzymes and receptors makes it a promising lead compound in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and specificity, while the thiazole and naphthalene rings contribute to its overall stability and reactivity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[4-(phenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
  • 2-fluoro-N-[4-(naphthalen-2-yl)-1,3-oxazol-2-yl]pyridine-4-carboxamide
  • 2-chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The combination of the naphthalene and thiazole rings also provides a distinct structural framework that can interact with a wide range of biological targets.

Properties

IUPAC Name

2-fluoro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3OS/c20-17-10-15(7-8-21-17)18(24)23-19-22-16(11-25-19)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUCQCUSPDNALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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